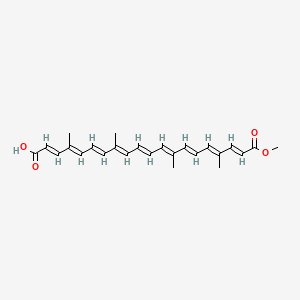

beta-Bixin

Description

Significance of Beta-Bixin in Natural Product Chemistry and Biochemistry

This compound holds a significant position in the fields of natural product chemistry and biochemistry due to its distinct structure and properties. As an apocarotenoid, it is derived from the oxidative cleavage of carotenoids and is notable for its vibrant red-orange color. frontiersin.orgnumberanalytics.comnih.gov This has established it as a commercially important natural pigment in the food, cosmetic, and pharmaceutical industries, offering an alternative to synthetic dyes. numberanalytics.comfrontiersin.org Its economic importance is second only to caramel among natural colorants. preprints.org

From a biochemical standpoint, this compound is recognized for its potent antioxidant activity. numberanalytics.com Its chemical structure, characterized by a system of nine conjugated double bonds, allows it to effectively quench singlet molecular oxygen and scavenge free radicals. atamanchemicals.comfrontiersin.org This activity is a primary driver of research into its potential health-promoting properties. frontiersin.orgnumberanalytics.com The compound's unique polyunsaturated structure and its role in biological systems continue to make it a subject of intensive study. nih.gov

Historical Context of this compound Scientific Inquiry and Discovery

The scientific journey of this compound is intrinsically linked to its natural source, the seeds of the achiote tree (Bixa orellana). Indigenous communities in Central and South America have used the reddish-orange annatto extract from these seeds for centuries as a colorant for food, body paint, and in traditional medicine. numberanalytics.com

The formal scientific investigation began in the late 19th century. The primary pigment, bixin, was first isolated from Bixa orellana seeds in 1875. nih.govamazonaws.comnih.gov However, it was not until 1961 that its complete chemical structure and stereochemistry were fully determined using NMR spectroscopy. nih.govpreprints.orgamazonaws.com Early research established that the naturally occurring pigment is primarily cis-bixin, which is chemically unstable when isolated. atamanchemicals.commedkoo.com This instability leads to its isomerization into the more stable all-trans configuration, known as this compound (or isobixin). atamanchemicals.comwikipedia.orgpreprints.org Hydrolysis of the methyl ester group in bixin yields norbixin, a water-soluble dicarboxylic acid derivative. wikipedia.orgmedkoo.com These foundational discoveries paved the way for understanding the chemical properties and potential applications of these related compounds.

Scope and Research Objectives for Contemporary Academic Investigation of this compound

Modern research on this compound is multifaceted, aiming to unlock its full potential through a deeper understanding of its biology and chemistry. A primary objective is the complete elucidation of its biosynthetic pathway. frontiersin.org Scientists have identified that bixin synthesis begins with the oxidative cleavage of the C40 carotenoid lycopene. frontiersin.orgresearchgate.net This process involves a sequence of enzymatic reactions catalyzed by lycopene cleavage dioxygenase, bixin aldehyde dehydrogenase, and norbixin carboxyl methyltransferase. nih.gov Identifying and characterizing the specific genes (like BoCCD, BoALDH, and BoMTH) that code for these enzymes is a key focus, with the goal of potentially enhancing bixin production through metabolic engineering. frontiersin.orgresearchgate.netnih.gov

Another significant area of contemporary investigation is the development of advanced and sustainable extraction techniques. While traditional methods involve organic solvents or alkaline solutions, modern approaches like supercritical fluid extraction and pressurized liquid extraction are being explored to improve yield and purity. numberanalytics.comscielo.bracademie-sciences.fr

Furthermore, current studies are exploring the compound's biological activities. Research investigates its antioxidant and anti-inflammatory mechanisms by examining its influence on cellular signaling pathways. numberanalytics.comnih.gov The overarching goal of this contemporary research is to build a comprehensive scientific foundation that supports the sustainable production and expanded application of this compound. researchgate.net

Chemical Properties of Bixin Isomers

| Property | cis-Bixin (alpha-Bixin) | trans-Bixin (this compound) |

| Molecular Formula | C25H30O4 | C25H30O4 |

| Molar Mass | 394.51 g/mol | 394.51 g/mol |

| Appearance | Orange crystals | Orange, purple lustrous crystalline solid |

| Melting Point | 198 °C | 217 °C (decomposes) |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Fats | Soluble | Soluble |

| CAS Number | 6983-79-5 | 39937-23-0 |

Data sourced from references atamanchemicals.comwikipedia.orglookchem.comnih.govnih.gov.

Key Enzymes in Bixin Biosynthesis

| Enzyme | Abbreviation | Function |

| Lycopene Cleavage Dioxygenase | BoLCD / BoCCD | Catalyzes the initial cleavage of lycopene to form bixin aldehyde. |

| Bixin Aldehyde Dehydrogenase | BoALDH | Oxidizes bixin aldehyde to produce norbixin. |

| Norbixin Carboxyl Methyltransferase | BoMTH | Catalyzes the final step, methylating one carboxyl group of norbixin to form bixin. |

Data sourced from references frontiersin.orgresearchgate.netnih.govoup.com.

Propriétés

Numéro CAS |

39937-23-0 |

|---|---|

Formule moléculaire |

C25H30O4 |

Poids moléculaire |

394.5 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |

InChI |

InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15+ |

Clé InChI |

RAFGELQLHMBRHD-IFNPSABLSA-N |

SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |

SMILES isomérique |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |

SMILES canonique |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |

melting_point |

204 - 206 °C |

Autres numéros CAS |

6983-79-5 39937-23-0 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic; Irritant |

Synonymes |

bixin |

Origine du produit |

United States |

Biosynthetic and Synthetic Pathways of Beta-bixin

Elucidation of Beta-Bixin Biosynthesis in Bixa orellana L.

The bixin biosynthesis pathway was initially proposed through the analysis of expressed sequence tags (ESTs) from B. orellana immature seeds, where bixin is predominantly produced. frontiersin.orgnih.govfrontiersin.org Early research suggested a pathway involving carotenoid dioxygenases, aldehyde dehydrogenases, and methyltransferases. frontiersin.orgnih.govfrontiersin.org Subsequent studies, drawing homology to the crocetin biosynthesis pathway in Crocus sativus, identified specific genes encoding enzymes believed to be involved in bixin synthesis. researchgate.netfrontiersin.orgfrontiersin.org

Carotenoid Precursor Metabolism and Lycopene Cleavage Pathways

The biosynthesis of bixin begins with the C40 carotenoid lycopene. researchgate.netfrontiersin.orgfrontiersin.org Lycopene is a linear tetraterpene synthesized through the isoprenoid pathway, specifically the methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in non-photosynthetic tissues like the seed aril where bixin accumulates. frontiersin.orgnih.gov Genes involved in the MEP pathway, such as BoDXS2a, BoDXR, and BoHDR, are induced to produce carotenoid precursors in these tissues. frontiersin.org Lycopene is formed through successive desaturation and isomerization steps from phytoene. frontiersin.org In B. orellana, the expression of lycopene cyclase genes is suggested to be turned off in immature seeds, which blocks the metabolic flow towards cyclic carotenoids downstream of lycopene, thereby promoting lycopene accumulation as the primary precursor for bixin. frontiersin.orgfrontiersin.org

The first committed step in bixin biosynthesis is the oxidative cleavage of lycopene at the 5,6 and 5′,6′ double bonds. researchgate.netfrontiersin.orgfrontiersin.org This symmetric cleavage yields bixin aldehyde. researchgate.netfrontiersin.orgnih.gov This cleavage is catalyzed by carotenoid cleavage dioxygenases (CCDs). researchgate.netfrontiersin.orgfrontiersin.org

Enzymatic Mechanisms of Apocarotenoid Formation

The conversion of lycopene to this compound involves a series of enzymatic reactions mediated by specific classes of enzymes: carotenoid cleavage dioxygenases (CCDs), aldehyde dehydrogenases (ALDHs), and methyltransferases. researchgate.netfrontiersin.orgfrontiersin.org

Role of Carotenoid Cleavage Dioxygenases (CCDs), including BoLCD

Carotenoid cleavage dioxygenases (CCDs) are a family of Fe²⁺-dependent enzymes responsible for the production of various apocarotenoids. researchgate.netfrontiersin.orgresearchgate.net In B. orellana, several BoCCD genes have been identified as potentially involved in the initial step of bixin biosynthesis. researchgate.netfrontiersin.org The enzyme lycopene cleavage dioxygenase (BoLCD), a member of the CCD4 subfamily, was initially proposed to catalyze the oxidative cleavage of lycopene at the 5,6/5′,6′ double bonds to produce bixin aldehyde. researchgate.netfrontiersin.orgnih.govresearchgate.net However, later studies indicated that the originally identified BoLCD might be truncated and not found in some transcriptome analyses. researchgate.netoup.com

More recent research has identified other BoCCD genes, specifically BoCCD1-1 and BoCCD4-3, as being capable of cleaving lycopene at the 5,6/5′,6′ positions to yield bixin aldehyde. frontiersin.orgnih.govresearchgate.netoup.com Studies using Escherichia coli expressing different BoCCD genes have demonstrated that several members of the BoCCD1 and BoCCD4 subfamilies, including BoCCD1-3, BoCCD1-4, BoCCD4-1, BoCCD4-2, BoCCD4-3, and BoCCD4-4, can participate in bixin aldehyde biosynthesis from lycopene. frontiersin.orgnih.govresearchgate.net The expression levels of BoCCD1-1 and BoCCD4-3 have been shown to correlate with bixin accumulation during seed development and are localized in the seed aril, the site of bixin formation. nih.gov

Functions of Aldehyde Dehydrogenases (ALDHs), including BoBADH

Following the cleavage of lycopene to bixin aldehyde, aldehyde dehydrogenase (ALDH) enzymes catalyze the oxidation of the aldehyde group to a carboxyl group, resulting in the formation of norbixin. researchgate.netfrontiersin.orgamazonaws.comfrontiersin.org Bixin aldehyde dehydrogenase (BoBADH) was one of the enzymes initially identified as being involved in this step. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov Other ALDH enzymes, such as BoALDH3I1 and BoALDH3H1, have also been implicated in the oxidation of bixin aldehyde. frontiersin.org Transcriptomic studies have correlated the expression of certain BoALDH genes, including ALDH2B7.2 and ALDH3I1, with bixin production in the later stages of seed development. nih.govnih.gov

Methyltransferase Activities in this compound Synthesis (e.g., BonBMT, SABATH methyltransferases)

The final step in this compound biosynthesis is the methylation of one of the carboxyl groups of norbixin to form the methyl ester, this compound. researchgate.netfrontiersin.orgamazonaws.comfrontiersin.org This reaction is catalyzed by methyltransferase enzymes. researchgate.netfrontiersin.orgfrontiersin.org Norbixin methyltransferase (BoMTH) or BonBMT was initially identified as the enzyme responsible for this methylation. researchgate.netfrontiersin.orgnih.govufv.br These methyltransferases belong to the SABATH family of methyltransferases, which are known to catalyze the transfer of a methyl group from S-adenosyl-L-methionine to a carboxyl group. frontiersin.orgufv.br Specific SABATH methyltransferases, such as BoSABATH1, BoSABATH3, and BoSABATH4, have been identified and their expression has been correlated with bixin production in B. orellana. frontiersin.orgnih.govnih.govufv.brbiorxiv.org Transcriptomic analysis has shown a high correlation between certain BoMET genes, including BoSABATH1 and BoSABATH8, and bixin content in the final stage of seed development. nih.govnih.gov

Genetic Regulation and Gene Expression Profiling in Biosynthesis

The biosynthesis and accumulation of bixin in B. orellana seeds are developmentally regulated processes involving the coordinated expression of genes from the MEP pathway, the carotenoid pathway, and the bixin biosynthesis pathway itself. researchgate.netfrontiersin.orgresearchgate.net Transcriptomic profiling during seed development in different B. orellana accessions has revealed differential gene expression patterns associated with bixin biosynthesis. nih.govnih.govresearchgate.net

Studies have shown that genes involved in the MEP pathway, such as BoDXS2a, are induced to provide precursors for carotenoid synthesis in non-photosynthetic tissues. frontiersin.org Carotenoid-related genes like BoPSY2, BoPDS1, and BoZDS also show a high correlation with bixin production, consistent with the need for lycopene precursor. nih.govnih.gov Furthermore, the expression of BoCCD (e.g., BoCCD4-4), BoALDH (e.g., ALDH2B7.2, ALDH3I1), and BoMET (e.g., BoSABATH1, BoSABATH8) gene members is highly correlated with bixin content, particularly in the final stages of seed development. nih.govnih.gov

Genetic studies have also explored the regulatory mechanisms controlling bixin production. For instance, the miR156-SPL module has been implicated in regulating bixin biosynthesis in B. orellana leaves in an age-dependent manner. biorxiv.orgoup.com Overexpression of miR156 resulted in reduced bixin production, suggesting that miR156-targeted BoSPLs are required to activate certain secondary metabolic pathways, including bixin synthesis. biorxiv.orgoup.com This indicates a complex genetic regulatory network governing bixin accumulation, although the full extent of this regulation is still being elucidated. frontiersin.orgfrontiersin.org

In Vitro Tissue Culture Approaches for Biosynthesis Pathway Studies

In vitro tissue culture of Bixa orellana has been explored as a method to study the biosynthesis pathway of bixin and related apocarotenoids and potentially for their production unideb.hu. Studies have shown that callus cultures derived from root and hypocotyl explants of Bixa orellana can accumulate orange pigmentation identified as bixin . For instance, root and hypocotyl derived calli cultured on MS medium supplemented with 2 mg/l 2-iP and 0.05 mg/l NAA exhibited localized orange pigmentation . Spectrophotometric analysis confirmed the presence of bixin in these calli .

Research indicates that the capacity for bixin production in callus cultures can decline with age, suggesting that bixin is primarily produced in young, growing callus . While the incorporation of certain carotenoid precursors like Geranylgeranylpyrophosphate (GGPP) and Mevalonic Acid (MA) enhanced the accumulated bixin content in the first month of culture, they did not induce a continuation of biosynthesis after subsequent passages .

Tissue culture techniques also serve as a basis for molecular biology and genetic engineering protocols aimed at understanding and potentially enhancing bixin biosynthesis unideb.huresearchgate.net. Advancements in gene expression analysis and gene editing, such as using CRISPR-Cas9, are being applied to elucidate the metabolic pathways of carotenoid and bixin biosynthesis and their regulation in annatto researchgate.net. Studies using Agrobacterium tumefaciens-mediated transformation of hypocotyl segments have been developed to facilitate the study of the bixin biosynthesis pathway researchgate.net. The influence of factors like culture medium composition, explant type, and light conditions on the development of the plant and the production of secondary compounds like carotenoids in tissue culture has been investigated researchgate.net.

Chemical Synthesis Strategies for this compound and its Analogues

Chemical synthesis provides routes to obtain this compound and to create modified structures or analogues that may possess enhanced properties or serve as research tools.

Total Synthesis Methodologies of the Apocarotenoid Skeleton

The apocarotenoid skeleton of this compound is characterized by a conjugated system of double bonds. Total synthesis methodologies for constructing such polyene chains often involve iterative coupling reactions. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of other apocarotenoids and carotenoids often employs strategies like Wittig or Horner-Wadsworth-Emmons reactions to build the conjugated system. These methods involve coupling smaller molecular fragments to form the extended polyene chain characteristic of apocarotenoids like bixin researchgate.net. The oxidative cleavage of C40 carotenoids is a natural route to apocarotenoids, and chemical synthesis can mimic or utilize intermediates from such pathways fimek.edu.rsnih.gov.

Derivatization Approaches for Enhanced Functional Properties

Derivatization of this compound is undertaken to modify its properties, such as solubility or stability, or to create probes for studying its biological interactions mdpi.comresearchgate.net.

This compound is an oil-soluble compound due to its methyl ester group fimek.edu.rsfrontiersin.orgacs.org. To improve its water solubility, particularly for applications requiring aqueous dispersion or enhanced bioavailability, it can be converted into a salt mdpi.com. The synthesis of potassium bixinate (KBx) is a common example of this derivatization mdpi.comscilit.comresearchgate.net. This is typically achieved through saponification, where the methyl ester group of bixin is hydrolyzed under alkaline conditions, often using an alkali hydroxide like potassium hydroxide, to yield the carboxylate salt frontiersin.orgacs.orgimbarex.com.

Studies on the synthesis of potassium bixinate have confirmed a significant increase in aqueous solubility compared to bixin mdpi.com. Characterization using techniques like mass spectrometry and FTIR spectroscopy has confirmed the formation of the bixinate salt mdpi.comresearchgate.net. For example, mass spectrometry of KBx showed peaks corresponding to bixinate (m/z 395.2220) and its potassium adduct (m/z 433.1778), indicating successful salt formation without bixin hydrolysis mdpi.com. The absence of a broadband corresponding to a hydroxyl group in the KBx FTIR spectrum further supports the successful salt formation mdpi.com.

Here is a summary of findings related to potassium bixinate synthesis:

| Property | This compound (approximate) | Potassium Bixinate (KBx) | Reference |

| Solubility in Water | Insoluble fimek.edu.rsfrontiersin.orgacs.org | Increased mdpi.com | mdpi.comfrontiersin.org |

| Mass Spectrometry | - | m/z 395.2220 (bixinate), m/z 433.1778 (potassium adduct) | mdpi.com |

| FTIR Spectroscopy | Hydroxyl group band present (carboxylic acid) | Hydroxyl group band absent | mdpi.com |

| Synthesis Method | - | Saponification with alkali hydroxide frontiersin.orgacs.orgimbarex.com | frontiersin.orgacs.orgimbarex.com |

Structural modification of this compound is performed to create analogues that can serve as mechanistic probes to investigate its biological activities and molecular interactions nih.gov. This involves altering specific parts of the bixin structure while retaining or modifying its core apocarotenoid characteristics.

One approach involves creating conjugates with other molecules to alter properties like lipophilicity or target specific biological pathways nih.gov. For instance, lipophilic apocarotenoid conjugates of glycopeptide antibiotics have been synthesized and tested for antiviral activity, demonstrating that bixin itself exerted anti-SARS-CoV-2 activity nih.gov. This highlights the potential of bixin and its analogues as scaffolds for developing new therapeutic agents nih.gov.

Another area of modification involves enzymatic synthesis of bixin derivatives, such as bioesters, which can alter properties like polarity biointerfaceresearch.com. Studies have explored the enzymatic catalysis of bixin with different alcohols (e.g., methanol, ethanol, propanol, and butanol) using enzymes like Candida antarctica lipase B (CALB) to produce bixin bioesters biointerfaceresearch.com. The yield of these bioesters varied depending on the alcohol used, with bixyl methanoate showing the best yield biointerfaceresearch.com.

Extraction, Purification, and Analytical Methodologies for Beta-bixin

Advanced Extraction Techniques for Beta-Bixin from Natural Sources

The extraction of this compound from annatto seeds has evolved from traditional methods to more advanced techniques that offer improved efficiency, higher yields, and reduced environmental impact. imbarex.comacademie-sciences.fr

Solvent-Based Extraction Optimization

Solvent extraction is a fundamental method for isolating this compound from annatto seeds, leveraging the compound's solubility in organic solvents. scielo.brmdpi.com Optimization of this process involves selecting appropriate solvents, temperature, time, and solvent-to-seed ratio.

Conventional solvent extraction methods like Soxhlet extraction and extraction under reflux conditions have been widely used for this compound recovery. Soxhlet extraction involves continuous washing of the seed material with a condensed solvent, while refluxing involves heating the solvent to its boiling point and condensing the vapor back into the extraction vessel. wisdomlib.orgresearchgate.net

Studies have investigated various solvents for conventional extraction. Ethanol has been used in Soxhlet extraction of annatto dye, yielding a percentage yield of 31.4%. nih.govacs.org Another study using Soxhlet extraction with acetone for 120 minutes reported a high bixin yield. myfoodresearch.com Acetone has also shown higher bixin yields compared to ethanol and hexane in hot extraction methods. niscair.res.inniscpr.res.in The polarity of the solvent plays a crucial role, with medium polarity solvents like acetone often yielding better results for bixin extraction compared to highly non-polar or polar solvents. niscpr.res.in

Refluxing conditions have also been employed, particularly in purification steps. Defatted crude bixin has been purified by solvent extraction at refluxing conditions using ethyl alcohol. researchgate.net Optimization studies for crude bixin extraction using water and mechanical agitation followed by purification with solvent extraction under reflux have been conducted, identifying optimal parameters for temperature, water/seed ratio, solvent/crude ratio, number of extractions, and time per extraction. researchgate.netresearchgate.netniscpr.res.in For extraction using water and mechanical agitation, optimal conditions were found to be four extractions of one hour each at room temperature with a 1:3 seed/water ratio, yielding 6.8% crude bixin. researchgate.netresearchgate.netniscpr.res.in For purification using ethanol at refluxing conditions, ten extractions of one hour each with a 1:20 crude bixin/solvent ratio yielded a maximum percentage of pure bixin with a carotenoid percentage of 18.6%. researchgate.netresearchgate.netniscpr.res.in

| Extraction Method (Conventional) | Solvent | Conditions | Reported Yield (%) | Reference |

| Soxhlet Extraction | Ethanol | 70-80 °C, ~2 hours, several cycles | 31.4 | nih.govacs.org |

| Soxhlet Extraction | Acetone | 120 minutes | High | myfoodresearch.com |

| Hot Extraction | Acetone | 50 °C, 12 hours | 9.20-9.21 (CBE) | niscpr.res.in |

| Hot Extraction | Ethanol | 70 °C, 12 hours | Lower than Acetone | niscpr.res.in |

| Hot Extraction | Hexane | 60 °C, 12 hours | Improved Results | niscpr.res.in |

| Refluxing (Purification) | Ethyl Alcohol | Refluxing conditions, 1:20 crude bixin/solvent | 18.6 (Pure Bixin) | researchgate.netresearchgate.netniscpr.res.in |

The increasing demand for environmentally friendly processes has led to the exploration of green solvents and innovative extraction techniques like Microwave-Assisted Extraction (MAE). Green solvents, such as ethyl lactate and deep eutectic solvents (DES), are being investigated as alternatives to conventional organic solvents for bixin extraction. jfda-online.comdntb.gov.ua

MAE utilizes microwave energy to heat the solvent and the plant matrix, accelerating the extraction process and potentially increasing the yield while reducing extraction time and solvent consumption. academie-sciences.frmdpi.comuni-graz.at Studies have shown that MAE can increase the yield of bixin compared to conventional leaching extraction. mdpi.com Optimization of MAE for annatto seeds has been performed, considering factors like solvent concentration, solvent-to-seed ratio, and microwave exposure time. mdpi.com Optimal conditions for bixin and norbixin extraction using MAE with water have been reported as a 1:1 seed-to-water ratio, 30 minutes at 60 °C. biochemjournal.comresearchgate.net MAE has been shown to enhance extraction efficiencies and yield higher concentrations of active compounds compared to standard methods. researchgate.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the efficiency of solvent extraction. Low-Pressure Solvent Extraction (LPSE) is essentially atmospheric pressure solvent extraction. academie-sciences.frsapub.org

PLE and LPSE methods have been applied to extract bixin from annatto seeds, including those that have been partially defatted by supercritical fluid extraction. researchgate.net Studies evaluating the effects of solvent, temperature, pressure, and solvent-to-feed ratio in PLE and LPSE have been conducted. researchgate.net For LPSE, significant effects on global yield and bixin yield were observed for solvent, temperature, and the interaction of temperature with solvent and solvent-to-feed ratio. researchgate.net In PLE, solvent was found to be the only variable significantly affecting both global yield and bixin yield. researchgate.net

LPSE using pure water has shown bixin yields of up to 20.9%, while using alkaline solutions at pH 10 and 14 resulted in lower yields of 10.5% and 2.95%, respectively. ufrn.br Pressurized water extraction (PWE) at elevated temperatures and pressures was explored, but it was found to be less efficient for bixin extraction compared to LPSE. ufrn.br

Green Solvent Approaches and Microwave-Assisted Extraction (MAE)

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) utilizes a fluid, typically carbon dioxide, above its critical temperature and pressure to extract compounds. imbarex.comacademie-sciences.frsapub.org SFE with CO2 is considered a clean technology as it avoids the use of organic solvents in the final product. scielo.br

SFE has been applied to extract bixin from annatto seeds. scielo.bracademie-sciences.fr The solubility of bixin in supercritical CO2 has been measured, and the presence of oil in annatto seeds significantly enhances bixin solubility, acting as a co-solvent. scielo.br While SFE can effectively extract bixin, conventional methods may yield higher bixin content in the extracts compared to SFE, although SFE can be more effective for extracting other compounds like tocotrienols. mdpi.com Studies have investigated the effect of temperature and pressure on bixin content in supercritical extracts, observing that increasing pressure at a constant temperature generally results in an increment of bixin content. mdpi.com SFE offers the advantage of easier separation of the solvent from the solute, leading to a pure final product without organic solvent residues. scielo.bracs.org

| Extraction Method (SFE) | Solvent | Conditions | Observations | Reference |

| Supercritical CO2 | CO2 | 30-50 °C, 10-35 MPa | Oil in seeds enhances bixin solubility | scielo.br |

| Supercritical CO2 | CO2 | 40 °C, 20 MPa, S/F 8.9 | Global yield 2.9 ± 0.01 g/100 g seed | mdpi.com |

| Supercritical CO2 | CO2 | 40-60 °C, 100-250 bar | Bixin content increases with pressure at const. T | mdpi.com |

Alkaline Extraction and Aqueous Two-Phase Systems (ATPS)

Alkaline extraction is a traditional method that utilizes dilute aqueous alkali solutions (e.g., sodium or potassium hydroxide) to extract pigments from annatto seeds. scielo.brfao.orginchem.org This method primarily yields norbixin, the water-soluble hydrolyzed form of bixin, as bixin's methyl ester is hydrolyzed in alkaline conditions. atamanchemicals.comnih.gov Mechanical abrasion of seeds in alkaline solution dislodges the pigment layer, which is then typically acidified to precipitate the norbixin. fao.orginchem.org

Aqueous Two-Phase Systems (ATPS) are being explored as a method for the extraction and purification of bixin. ATPS involves the partitioning of compounds between two immiscible aqueous phases, offering a potentially environmentally friendly and efficient separation technique. researchgate.net Studies have evaluated alkaline extraction combined with partition in ATPS and subsequent acid precipitation for the extraction and purification of bixin from annatto seeds. researchgate.net

| Extraction Method (Alkaline/ATPS) | Solvent/System | Primary Product | Observations | Reference |

| Alkaline Extraction | Aqueous Alkali (NaOH/KOH) | Norbixin | Bixin hydrolyzed to norbixin; water-soluble product | scielo.bratamanchemicals.comnih.govfao.orginchem.org |

| Alkaline Extraction | 0.1N NaOH | Bixin/Norbixin | Yield compared to other methods | myfoodresearch.com |

| ATPS | Aqueous Two-Phase System | Bixin | Explored for extraction and purification | researchgate.net |

Purification Protocols for High-Purity this compound Isolation

The purification of this compound from crude annatto extracts involves several steps aimed at removing impurities, such as lipids and other co-extracted compounds, to obtain a high-purity product.

Defatting and Crystallization Techniques

Defatting is a common initial step in the purification of bixin from annatto seeds, which contain significant amounts of fatty substances wisdomlib.orgnih.govacs.orgpreprints.org. Hexane is frequently used as a solvent for defatting the crude bixin extract, effectively removing lipids through mixing and subsequent filtration wisdomlib.orgnih.govacs.orgpreprints.org. Following defatting, crystallization techniques are employed to further purify the bixin. Recrystallization using suitable solvent systems, such as chloroform and ethanol, can enhance the purity of the isolated bixin nih.govacs.orgpreprints.org. One method involves dissolving the dye crystals in chloroform, filtering the warmed solution, and allowing the filtrate to cool for crystallization acs.org. Alternatively, ethanol can be used for recrystallization by dissolving the dye crystals in ethanol, heating the mixture, filtering while hot, and cooling the filtrate to induce crystallization acs.org. Purification by crystallization can also be performed after successive washing steps with organic solvents like hexane, methanol, ethyl acetate, and dichloromethane to remove impurities mdpi.comnih.govresearchgate.net.

Chromatographic Purification Methods

Chromatographic techniques play a vital role in separating bixin from other pigments and impurities present in annatto extracts, such as norbixin nih.govacs.orgpreprints.org. Thin Layer Chromatography (TLC) is a useful technique for the qualitative detection and separation of bixin and norbixin niscpr.res.innih.govnih.govacs.orgpreprints.orgpreprints.orgpreprints.org. Preparative TLC can be used to isolate bixin from crude extracts, achieving a certain level of purity, for instance, 80% purity in one study using silica gel plates and acetone as a solvent niscpr.res.in. Column chromatography is another method employed for isolating bixin from annatto seeds acs.org. High-Performance Liquid Chromatography (HPLC) is widely used not only for the analysis and quantification of bixin but also in purification strategies, allowing for the separation of bixin based on its interaction with a stationary phase and elution with a mobile phase mdpi.comniscpr.res.innih.govnih.govnih.gov.

Comprehensive Analytical Characterization of this compound

Analytical techniques are essential for confirming the identity, structure, and purity of isolated this compound.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the structural features and concentration of this compound.

UV-Vis spectroscopy is a cost-effective and rapid method for the detection and quantification of bixin, particularly in purified samples where interfering compounds are minimized niscpr.res.in. The characteristic conjugated double bond system in the structure of carotenoids like bixin leads to strong absorption in the visible region of the spectrum preprints.orgpreprints.orgresearchgate.net. The maximum absorption wavelengths (λmax) of bixin are dependent on the solvent used. Studies have reported λmax values for bixin in various solvents, including ethanol, chloroform, methanol, and acetone nih.govnih.govacs.orgpreprints.orgpreprints.org. For example, extracted bixin in methanol showed absorption peaks at 429, 453, and 481 nm, while a standard bixin sample in methanol had peaks at 429, 457, and 487 nm preprints.orgpreprints.orgresearchgate.net. Another study reported absorption maxima for standard bixin in acetonitrile/DCM (9:1) at 460 nm and 490 nm nih.gov. Recrystallized dye samples using ethanol and chloroform showed close maximum wavelengths, indicating the suitability of either solvent for purification nih.govacs.org.

Here is a table summarizing reported UV-Vis absorption maxima for bixin in different solvents:

| Solvent | Absorption Maxima (nm) | Source |

|---|---|---|

| Ethanol | 471, 503 | nih.govacs.org |

| Chloroform | 457, 484 | nih.govacs.org |

| Methanol | 429, 453, 481 | preprints.orgpreprints.orgresearchgate.net |

| Methanol (Standard) | 429, 457, 487 | preprints.orgpreprints.orgresearchgate.net |

| Acetonitrile/DCM (9:1) | 460, 490 | nih.gov |

| Acetone (Anticipated) | 425, 457, 487 | nih.gov |

NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for the detailed structural elucidation of bixin nih.govubc.capreprints.orgacs.org. The complete chemical structure and stereochemistry of bixin were determined using ¹H and ¹³C NMR in 1961 preprints.orgacs.org. NMR allows for the assignment of specific hydrogen and carbon atoms within the bixin molecule, providing conclusive evidence of its structure ubc.ca. PubChem provides access to ¹³C NMR spectra for this compound nih.gov. NMR spectroscopy is crucial for confirming the identity and purity of isolated bixin samples, especially when distinguishing between different isomers or related compounds.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6376436 |

| Bixin | 5281226 |

| Norbixin | 6437646 |

Note: this compound (trans-bixin) and bixin (cis-bixin) are isomers. Both have entries in PubChem. CID 6376436 is specifically for (2E,4E,6E,8E,10E,12E,14E,16E,18E)-Bixin (all-trans-bixin or this compound), while CID 5281226 is for (2E,4E,6E,8E,10E,12E,14E,16Z,18E)-Bixin (9-cis-bixin or alpha-bixin). The article primarily discusses "this compound" as requested, but the purification and analysis sections inherently involve "bixin" which often refers to the mixture or the more common cis isomer depending on the context, and its conversion to the trans form. The provided CIDs reflect the specific isomers where possible, and the general bixin where the isomer isn't explicitly specified in the source. Norbixin is included as it is a closely related compound often discussed alongside bixin in extraction and purification contexts.## this compound: Extraction, Purification, and Analytical Characterization

This compound is a prominent apocarotenoid pigment primarily found in the seeds of the annatto tree (Bixa orellana L.). It is widely utilized as a natural colorant in various industries, including food, pharmaceuticals, and cosmetics. mdpi.comniscpr.res.innih.gov The isolation and characterization of high-purity this compound are crucial for its effective application. This article focuses on the methodologies employed for the extraction, purification, and comprehensive analytical characterization of this compound.

Purification Protocols for High-Purity this compound Isolation

The purification of this compound from crude annatto extracts involves several steps aimed at removing impurities, such as lipids and other co-extracted compounds, to obtain a high-purity product.

Defatting and Crystallization Techniques

Defatting is a common initial step in the purification of bixin from annatto seeds, which contain significant amounts of fatty substances. wisdomlib.orgnih.govacs.orgpreprints.org Hexane is frequently used as a solvent for defatting the crude bixin extract, effectively removing lipids through mixing and subsequent filtration. wisdomlib.orgnih.govacs.orgpreprints.org Following defatting, crystallization techniques are employed to further purify the bixin. Recrystallization using suitable solvent systems, such as chloroform and ethanol, can enhance the purity of the isolated bixin. nih.govacs.orgpreprints.org One method involves dissolving the dye crystals in chloroform, filtering the warmed solution, and allowing the filtrate to cool for crystallization. acs.org Alternatively, ethanol can be used for recrystallization by dissolving the dye crystals in ethanol, heating the mixture, filtering while hot, and cooling the filtrate to induce crystallization. acs.org Purification by crystallization can also be performed after successive washing steps with organic solvents like hexane, methanol, ethyl acetate, and dichloromethane to remove impurities. mdpi.comnih.govresearchgate.net

Chromatographic Purification Methods

Chromatographic techniques play a vital role in separating bixin from other pigments and impurities present in annatto extracts, such as norbixin. nih.govacs.orgpreprints.org Thin Layer Chromatography (TLC) is a useful technique for the qualitative detection and separation of bixin and norbixin. niscpr.res.innih.govnih.govacs.orgpreprints.orgpreprints.orgpreprints.org Preparative TLC can be used to isolate bixin from crude extracts, achieving a certain level of purity, for instance, 80% purity in one study using silica gel plates and acetone as a solvent. niscpr.res.in Column chromatography is another method employed for isolating bixin from annatto seeds. acs.org High-Performance Liquid Chromatography (HPLC) is widely used not only for the analysis and quantification of bixin but also in purification strategies, allowing for the separation of bixin based on its interaction with a stationary phase and elution with a mobile phase. mdpi.comniscpr.res.innih.govnih.govnih.gov

Comprehensive Analytical Characterization of this compound

Analytical techniques are essential for confirming the identity, structure, and purity of isolated this compound.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide valuable information about the structural features and concentration of this compound.

UV-Vis spectroscopy is a cost-effective and rapid method for the detection and quantification of bixin, particularly in purified samples where interfering compounds are minimized. niscpr.res.in The characteristic conjugated double bond system in the structure of carotenoids like bixin leads to strong absorption in the visible region of the spectrum. preprints.orgpreprints.orgresearchgate.net The maximum absorption wavelengths (λmax) of bixin are dependent on the solvent used. Studies have reported λmax values for bixin in various solvents, including ethanol, chloroform, methanol, and acetone. nih.govnih.govacs.orgpreprints.orgpreprints.org For example, extracted bixin in methanol showed absorption peaks at 429, 453, and 481 nm, while a standard bixin sample in methanol had peaks at 429, 457, and 487 nm. preprints.orgpreprints.orgresearchgate.net Another study reported absorption maxima for standard bixin in acetonitrile/DCM (9:1) at 460 nm and 490 nm. nih.gov Recrystallized dye samples using ethanol and chloroform showed close maximum wavelengths, indicating the suitability of either solvent for purification. nih.govacs.org

Here is a table summarizing reported UV-Vis absorption maxima for bixin in different solvents:

| Solvent | Absorption Maxima (nm) | Source |

| Ethanol | 471, 503 | nih.govacs.org |

| Chloroform | 457, 484 | nih.govacs.org |

| Methanol | 429, 453, 481 | preprints.orgpreprints.orgresearchgate.net |

| Methanol (Standard) | 429, 457, 487 | preprints.orgpreprints.orgresearchgate.net |

| Acetonitrile/DCM (9:1) | 460, 490 | nih.gov |

| Acetone (Anticipated) | 425, 457, 487 | nih.gov |

NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful technique for the detailed structural elucidation of bixin. nih.govubc.capreprints.orgacs.org The complete chemical structure and stereochemistry of bixin were determined using ¹H and ¹³C NMR in 1961. preprints.orgacs.org NMR allows for the assignment of specific hydrogen and carbon atoms within the bixin molecule, providing conclusive evidence of its structure. ubc.ca PubChem provides access to ¹³C NMR spectra for this compound. nih.gov NMR spectroscopy is crucial for confirming the identity and purity of isolated bixin samples, especially when distinguishing between different isomers or related compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the characteristic functional groups and molecular structure of this compound. Analysis of FTIR spectra helps to confirm the presence of this compound in extracts and can reveal differences between pure bixin and crude extracts containing other compounds nih.gov.

Typical absorption peaks observed in the FTIR spectrum of bixin include those corresponding to O-H stretching vibration (around 3000–4000 cm⁻¹ or 3331 cm⁻¹), C-H bending vibrations (around 2974 and 2887 cm⁻¹ or 2252 cm⁻¹), carboxylic C=O group (around 1633 cm⁻¹ or 1651 cm⁻¹), alkene C=C stretching (around 1439 cm⁻¹ or 1450 cm⁻¹), C-H bending of methyl groups (around 1378 cm⁻¹ or 1381 cm⁻¹), C=O stretching (around 1274 cm⁻¹), and C-O-C ester group vibrations (around 1039 cm⁻¹ or 1085 and 1043 cm⁻¹) nih.govnih.govresearchgate.netacs.org. Methylene rocking vibrations characteristic of trans- and cis-carotenoids may also be observed acs.org.

Studies have utilized FTIR to compare standard bixin with extracted samples, confirming the presence of key functional groups nih.govacs.org. Changes in peak intensity or shifts in wavenumber, particularly for hydroxyl and carbonyl groups, can indicate interactions, such as complexation with metal ions researchgate.net.

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating this compound from other compounds in annatto extracts and for its subsequent quantification. Various techniques, including HPLC, UHPLC, and LC-MS, are commonly employed.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC-DAD is a widely used technique for the simultaneous analysis and quantification of bixin and norbixin in various matrices, including food samples nifc.gov.vnnih.govresearchgate.net. DAD provides both sensitivity and specificity, allowing for real-time spectral confirmation and robust identification and measurement of isomers nih.govresearchgate.net.

Typical HPLC conditions for bixin analysis involve using a C18 column and a mobile phase often consisting of mixtures of water, methanol, acetonitrile, and acetic or formic acid nifc.gov.vnnih.govresearchgate.netebi.ac.uknih.govnih.gov. Detection is commonly performed at wavelengths around 450 nm or 495 nm, where bixin exhibits strong absorbance nifc.gov.vnnih.govresearchgate.netnih.gov.

Several studies have validated HPLC-DAD methods for bixin quantification, demonstrating good linearity, sensitivity, precision, and accuracy nifc.gov.vnnih.govresearchgate.net. For instance, a validated HPLC-DAD method showed excellent linearity for bixin in the concentration range of 0.2–25 mg/L with a correlation coefficient (r²) ≥ 0.9999 nih.govresearchgate.net. The limits of detection (LOD) and quantification (LOQ) for bixin were reported to be in the range of 0.03–0.11 mg/L and 0.02–0.05 mg/L, respectively nih.govresearchgate.net.

Inter-laboratory validation studies have also confirmed the reliability of HPLC-DAD methods for bixin and norbixin quantification in food samples, with recovery rates and relative standard deviations (RSD) meeting AOAC guidelines nih.govresearchgate.net.

| Parameter | Value (Bixin) | Value (Norbixin) | Source |

| Linearity (r²) | ≥ 0.9999 | ≥ 0.9999 | nih.govresearchgate.net |

| Concentration Range | 0.2–25 mg/L | 0.2–25 mg/L | nih.govresearchgate.net |

| LOD | 0.03–0.11 mg/L | 0.02–0.05 mg/L | nih.govresearchgate.net |

| LOQ | 0.02–0.05 mg/L | 0.03–0.11 mg/L | nih.govresearchgate.net |

| Intra-day Accuracy | 88.0±1.3–97.0±0.5% | 88.2±0.8–105.8±0.8% | nih.govresearchgate.net |

| Intra-day Precision (RSD%) | 0.2–2.6% | 0.3–2.7% | nih.govresearchgate.net |

| Inter-laboratory Recovery (%) | 92.97–103.39% | 93.79–101.53% | nih.govresearchgate.net |

| Inter-laboratory Precision (RSD%) | 2.85–4.18% | 3.81–4.51% | nih.govresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers faster separation times and potentially higher resolution compared to conventional HPLC. It has been applied in the analysis of bixin and other apocarotenoids ebi.ac.uknih.govpreprints.org.

UHPLC systems coupled with UV-Vis or mass spectrometry detectors are used for the identification and quantification of bixin nih.govpreprints.org. For example, UHPLC with UV-Vis detection at 459 nm has been used to analyze bixin, with a reported retention time of approximately 7.07 minutes preprints.org. Another study utilized UHPLC-ESI-QTOF-MS/MS for the analysis of bixin aldehyde, a precursor in bixin biosynthesis nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS techniques, including LC-MS/MS and LC-ESI-QTOF-MS/MS, provide highly sensitive and specific detection and identification of this compound and related compounds based on their mass-to-charge ratio and fragmentation patterns niscpr.res.innih.govpreprints.orgnih.govacs.org. This is particularly useful for complex samples and for confirming the identity of compounds separated by chromatography.

LC-MS has been used to analyze bixin and its derivatives, such as bixin aldehyde nih.govnih.gov. Studies have reported the detection of bixin with a base peak corresponding to an m/z value of 395.22 in positive electrospray ionization mode nih.gov. LC-ESI-QTOF-MS/MS analysis has confirmed the presence of bixin aldehyde with a peak at m/z 349.1 nih.gov.

Thin-Layer Chromatography (TLC) Densitometry for Identification and Quantification

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for the qualitative detection and separation of bixin in annatto extracts niscpr.res.innih.govpreprints.orgaensiweb.comauctoresonline.orgfood.gov.ukacs.org. Coupled with densitometry, TLC can also be used for quantitative analysis aensiweb.comauctoresonline.orgresearchgate.nettandfonline.com.

TLC involves spotting the sample on a stationary phase, typically silica gel, and developing the plate with a suitable mobile phase preprints.orgaensiweb.comauctoresonline.org. Bixin separates as a distinct spot, which can be visualized under UV light or visible light preprints.orgauctoresonline.org. Densitometry allows for the direct measurement of the separated spots on the TLC plate, providing a quantitative result aensiweb.comauctoresonline.orgresearchgate.nettandfonline.com.

Studies have reported using pre-coated silica gel plates and mobile phases such as ethyl acetate:n-hexane for bixin separation auctoresonline.org. Bixin has been observed at specific Rf values, for example, 0.28 using ethyl acetate:n-hexane (5:5, v/v) auctoresonline.org, or 0.56 using ethanol-based extraction and recrystallization acs.org. Densitometric scanning at the maximum absorption wavelength of bixin (e.g., 476 nm) is used for quantification auctoresonline.org. TLC densitometry has been found to be a suitable method for the identification and quantification of carotenoids like bixin, offering a rapid and cost-effective alternative or complementary technique to HPLC aensiweb.comauctoresonline.org.

| Parameter | Value (Bixin) | Source |

| Stationary Phase | Pre-coated silica gel 60 F254 | auctoresonline.org |

| Mobile Phase | Ethyl acetate: n-hexane (5:5, v/v) | auctoresonline.org |

| Rf Value | 0.28 | auctoresonline.org |

| Detection Wavelength | UV 476 nm | auctoresonline.org |

Stability and Degradation Kinetics of Beta-bixin

Thermal Degradation Mechanisms and Kinetics

The thermal stability of beta-bixin is a critical factor, particularly in food processing where heat treatments are common. The degradation process is complex, involving isomerization and oxidation, and does not follow a simple first-order rate law. researchgate.netnih.gov

Isomerization Pathways (e.g., 9'-cis to all-trans-bixin conversion)

The naturally occurring form of bixin is the 9'-cis isomer. dss.go.th Thermal stress induces the conversion of this isomer to other forms, primarily the all-trans-bixin. researchgate.netnih.gov This isomerization is a significant pathway in the thermal degradation of bixin. Studies have shown that the conversion from 9'-cis-bixin to all-trans-bixin requires a substantial energy barrier, explaining its slower formation compared to other degradation products. researchgate.netnih.gov For instance, in a water/ethanol solution, an activation energy of 24 kcal/mol was determined for the 9'-cis to all-trans isomerization step. researchgate.netnih.gov The formation of di-cis isomers also occurs rapidly and these act as reaction intermediates, capable of reverting to bixin or proceeding to form degradation products. researchgate.netnih.gov

Oxidative Degradation Products and Reaction Intermediates (e.g., C17 degradation compound)

In addition to isomerization, thermal degradation of this compound involves oxidative processes that lead to the formation of various smaller compounds. A notable degradation product is a C17 compound, which arises from the cleavage of the polyene chain. dss.go.thresearchgate.netnih.gov The formation of this C17 degradation product from di-cis isomer intermediates has an energy barrier of 6.5 kcal/mol. researchgate.netnih.gov The presence of oxygen significantly accelerates the degradation of bixin. acs.orgnih.gov

Kinetic Modeling of Degradation Processes (e.g., Biexponential Model)

Due to the concurrent and reversible nature of the degradation reactions, the thermal decay of this compound does not conform to a simple first-order kinetic model. researchgate.netnih.gov A biexponential model provides a much better fit for the experimental data, accounting for the complex reaction scheme. researchgate.netnih.gov This model considers the parallel formation of primary products from bixin and allows for the determination of rate constants for each step of the degradation process. The proposed kinetic scheme involves the initial decay of 9'-cis-bixin leading to the formation of di-cis and all-trans isomers, as well as the C17 degradation product. researchgate.net

| Degradation Pathway | Activation Energy (Ea) | Reference |

| 9'-cis-bixin → di-cis isomers | 15 kcal/mol | researchgate.netnih.gov |

| di-cis isomers → 9'-cis-bixin | ~3 kcal/mol | researchgate.netnih.gov |

| di-cis isomers → C17 degradation product | 6.5 kcal/mol | researchgate.netnih.gov |

| 9'-cis-bixin → all-trans-bixin | 24 kcal/mol | researchgate.netnih.gov |

Photostability and Photosensitized Isomerization

Exposure to light is another major factor contributing to the degradation of this compound. The photostability of bixin is influenced by the presence of photosensitizers and oxygen.

Influence of Light Exposure and Photosensitizers

In the absence of light and photosensitizers, bixin solutions are relatively stable at room temperature. acs.orgnih.gov However, upon illumination, especially in the presence of photosensitizers like rose bengal or methylene blue, bixin undergoes significant degradation. acs.orgnih.gov The primary reaction observed under these conditions is the isomerization of the natural 9'-cis-bixin to all-trans-bixin. acs.orgnih.gov The rate of this photoisomerization is influenced by the concentration of bixin and the presence of oxygen. acs.orgnih.gov

Involvement of Singlet Oxygen and Excited Triplet States

The mechanism of photosensitized isomerization involves the formation of the excited triplet state of bixin (³Bix). acs.orgnih.gov This excited state is the precursor for the cis-to-trans isomerization. The presence of air (oxygen) can decrease the rate of isomerization, suggesting that molecular oxygen quenches the excited triplet state of bixin. acs.orgnih.gov Time-resolved spectroscopic studies have confirmed the formation of ³Bix and its deactivation by both ground state bixin and molecular oxygen. acs.orgnih.gov Furthermore, under prolonged illumination in the presence of air, the primary isomerization products can undergo further degradation, likely through reactions with singlet molecular oxygen, leading to the formation of oxidation products. acs.orgnih.gov

Strategies for Enhancing this compound Stability in Research Formulations

The inherent instability of this compound necessitates the development of strategies to protect it from degradation, thereby enhancing its utility in various research and potential commercial applications. Key approaches focus on physical protection through encapsulation and chemical modification to improve its intrinsic stability.

Encapsulation Technologies and Matrix Effects (e.g., Maltodextrin, Lipid-Core Nanocapsules)

Encapsulation is a prominent technique for improving the stability of carotenoids like this compound. mdpi.com This process involves entrapping the active compound within a protective matrix, which can shield it from environmental factors such as light, oxygen, and adverse pH conditions. mdpi.comredalyc.org

Maltodextrin:

Maltodextrin is a widely used encapsulating agent due to its ability to protect sensitive compounds. nih.gov Studies have shown that encapsulating this compound with maltodextrin, often in combination with other materials, significantly enhances its stability. For instance, microencapsulation of this compound using maltodextrin has been shown to improve its stability against light. mdpi.comresearchgate.net The efficiency of this encapsulation is a critical factor, with research indicating that higher concentrations of maltodextrin can lead to greater encapsulation efficiency. nih.gov One study found that a maltodextrin concentration of 40% w/v and a bixin-to-maltodextrin ratio of 1:20 resulted in higher encapsulation efficiency. nih.govmdpi.com Another study reported that while maltodextrin alone provided an encapsulation efficiency of 77%, the addition of other compounds could further enhance this. nih.gov

The use of emulsifiers in conjunction with maltodextrin can also improve encapsulation. A combination of maltodextrin and Tween 80 resulted in a 75% encapsulation efficiency and greater stability compared to maltodextrin alone. researchgate.netcapes.gov.br In the absence of light, encapsulated this compound solutions have demonstrated a tenfold greater stability compared to non-encapsulated systems. researchgate.net

Lipid-Core Nanocapsules (LCNs):

Lipid-core nanocapsules represent another effective strategy for stabilizing this compound. embrapa.br These nanostructures consist of a lipid core, where the lipophilic this compound is dissolved, surrounded by a polymeric shell. This nanoencapsulation can protect the carotenoid from degradation and improve its dispersibility in aqueous solutions. embrapa.br

Research has demonstrated that LCNs can achieve a high encapsulation efficiency for this compound, with some studies reporting nearly 100% efficiency. embrapa.brmdpi.comnih.gov The resulting nanocapsules have shown good physical stability during storage at ambient temperatures for extended periods. nih.govresearchgate.net For example, bixin-loaded LCNs were found to be physically stable for 119 days at room temperature. nih.gov

The protective effect of LCNs is evident in their ability to shield this compound from both photosensitization and oxidation. mdpi.comresearchgate.net Studies comparing free this compound with its nanoencapsulated form have shown that the encapsulated compound degrades at a slower rate. embrapa.br The activation energy required for the degradation of nanoencapsulated bixin was found to be significantly higher than that for free bixin, indicating increased stability. researchgate.netembrapa.br

Interactive Data Table: Encapsulation Efficiency of this compound with Different Agents

| Encapsulating Agent(s) | Encapsulation Efficiency (%) | Reference |

| Maltodextrin (20 DE) | 54 | scielo.br |

| Maltodextrin (20 DE) + Emulsifier | 75 | scielo.br |

| Maltodextrin (40% w/v) + Bixin (1:20 ratio) | 85.5 | nih.gov |

| Gum Arabic/Sucrose (95:5) | 86 | scielo.br |

| Gum Arabic | 86 | researchgate.netcapes.gov.br |

| Lipid-Core Nanocapsules | ~100 | embrapa.brmdpi.comnih.gov |

Structural Modifications for Improved Stability (e.g., Salt Formation)

Altering the chemical structure of this compound is another approach to enhance its stability and modify its properties. A key structural modification is the conversion of this compound into its salt form, norbixin.

This compound can be hydrolyzed under alkaline conditions to form norbixin salts. mdpi.com This process involves the cleavage of the methyl ester group of bixin, resulting in a dicarboxylic acid that can form water-soluble salts at alkaline pH. mdpi.comddwcolor.com While this compound is oil-soluble and noted for its stability, norbixin offers the advantage of water solubility above a pH of 5.0. oterra.comcolormaker.com

The formation of salts, such as potassium bixinate, is a promising strategy to improve the aqueous solubility of bixin. mdpi.com This enhanced solubility is due to improved hydrogen bonding between the salt molecules and the polar solvent. mdpi.comresearchgate.net Beyond just increasing solubility, salt formation can also indirectly influence other critical properties, including chemical stability. mdpi.comresearchgate.net While norbixin is generally considered slightly less heat stable than bixin, its stability can be enhanced, for example, by binding to proteins. oterra.comfoodsciencejournal.com This is particularly relevant in food systems like cheese, where norbixin binds to dairy proteins, leading to excellent color stability. ddwcolor.com

It is important to note that the stability of norbixin is pH-dependent. It may precipitate at low pH values as the dicarboxylic acid is formed. mdpi.comfoodsciencejournal.com However, formulations of norbixin can be developed that remain stable even at low pH. foodsciencejournal.com

Mechanistic Studies of Beta-bixin Bioactivities in Vitro and Cellular Models

Molecular Mechanisms of Antioxidant Activity in Cellular Systems

Beta-bixin's antioxidant capabilities are multifaceted, involving direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems.

This compound's structure, characterized by a polyene chain, is fundamental to its ability to neutralize ROS. This scavenging activity is thought to occur through mechanisms such as electron transfer and hydrogen abstraction. researchgate.net The conjugated double bond system allows for the delocalization of electrons, enabling this compound to accept electrons from or donate them to free radicals, thereby stabilizing them. Studies have shown that the antioxidant capacity of bixin derivatives is linked to the presence of a free carboxyl group. researchgate.net The ability of norbixin, a close derivative of bixin, to scavenge the stable DPPH radical, as observed through electron paramagnetic resonance, further attests to the radical-scavenging ability of these carotenoids. researchgate.net

Beyond direct scavenging, this compound reinforces the cell's own antioxidant defenses.

A key mechanism of this compound's protective action is the activation of the Nrf2 pathway, a master regulator of cellular antioxidant responses. Studies have demonstrated that bixin can increase the nuclear translocation of Nrf2. www.gob.pe Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. This leads to an enhanced cellular capacity to combat oxidative stress. Research has shown that bixin treatment increases the levels of Nrf2-downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). www.gob.pe

Consistent with Nrf2 activation, this compound has been shown to modulate the activity of key antioxidant enzymes. In various cellular and animal models, treatment with bixin has led to increased activation and activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netwww.gob.pebiorxiv.org SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPx. By boosting the activity of these enzymes, this compound helps to maintain redox homeostasis and protect cells from oxidative damage. researchgate.netwww.gob.pe

| Enzyme | Effect of this compound Treatment | References |

| Superoxide Dismutase (SOD) | Increased activity | www.gob.pe, researchgate.net, biorxiv.org |

| Catalase (CAT) | Increased activity | www.gob.pe, researchgate.net, biorxiv.org |

| Glutathione Peroxidase (GPx) | Increased activation | www.gob.pe |

Modulation of Cellular Antioxidant Defense Systems

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

Elucidation of Anti-inflammatory Pathways in Cell-Based Assays

This compound also exhibits significant anti-inflammatory properties by targeting key signaling pathways and reducing the production of pro-inflammatory molecules.

Cell-based assays have consistently shown that this compound can suppress the production of several key pro-inflammatory cytokines. In studies using various inflammatory stimuli, bixin treatment has been found to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netwww.gob.pe The inhibition of these mediators is a critical aspect of this compound's anti-inflammatory effect, as they play a central role in orchestrating the inflammatory response. The proposed mechanism for this inhibition involves the modulation of upstream signaling pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway. researchgate.netwww.gob.pe

| Pro-inflammatory Mediator | Effect of this compound Treatment | References |

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced levels | www.gob.pe, researchgate.net |

| Interleukin-1 beta (IL-1β) | Reduced levels | www.gob.pe, researchgate.net |

| Interleukin-6 (IL-6) | Reduced levels | researchgate.net |

Modulation of Key Inflammatory Signaling Cascades

This compound has been shown to modulate several key signaling cascades implicated in inflammation. These pathways are crucial in regulating the expression of inflammatory mediators and cellular processes that drive inflammatory responses. In vitro and cellular models have been instrumental in elucidating the specific molecular targets of this compound within these cascades.

Nuclear Factor-Kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-Kappa B (NF-κB) pathway is a cornerstone in the inflammatory process, and evidence suggests that this compound can effectively inhibit its activation. amazonaws.com By doing so, this compound reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). amazonaws.com The anti-inflammatory effects of bixin are thought to be at least partially mediated through the downregulation of the NF-κB pathway. researchgate.net

In studies using human cardiac muscle cells (H9C2), bixin has been observed to reduce the protein expression of key components of the NF-κB pathway, including p-IKKα, p-IκBα, and p-NF-κB. frontiersin.orgfrontiersin.org This indicates that bixin interferes with the phosphorylation and subsequent degradation of IκBα, a critical step for NF-κB activation. Furthermore, in macrophages exposed to oxidized low-density lipoprotein (oxLDL), both bixin and lycopene were found to block the nuclear translocation of NF-κB. nih.gov Other carotenoids like β-carotene and astaxanthin have also demonstrated the ability to inhibit nitric oxide production and decrease the expression of inducible nitric oxide synthase (iNOS) in macrophages, effects linked to the inhibition of NF-κB activation. nih.gov The proposed mechanism for this anti-inflammatory action involves the activation of the Nrf2 pathway, which in turn can attenuate NF-κB-controlled signaling. researchgate.net

| Key Findings on this compound and NF-κB Pathway Regulation |

| Effect |

| Inhibition of NF-κB activation |

| Reduction of pro-inflammatory cytokine expression (TNF-α, IL-1β, IL-6) |

| Decreased protein expression of p-IKKα, p-IκBα, and p-NF-κB |

| Blocked nuclear translocation of NF-κB |

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Interactions

In both in vitro and in vivo models of asthma, bixin administration was shown to decrease the levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mammalian target of rapamycin (p-mTOR). semanticscholar.org Furthermore, in airway epithelial cells, bixin treatment effectively inhibited the activation of the PI3K/Akt pathway induced by transforming growth factor-beta 1 (TGF-β1). semanticscholar.org This inhibitory effect on the PI3K/Akt pathway is believed to contribute to bixin's anti-inflammatory and anti-remodeling properties in the context of allergic asthma. nih.gov

| Research Findings on this compound's Interaction with the PI3K/Akt Pathway |

| Observation |

| Decreased levels of p-PI3K, p-Akt, and p-mTOR |

| Inhibition of TGF-β1-induced activation of the PI3K/Akt pathway |

| Identified as a potent antagonist of PI3K/Akt signaling |

Toll-like Receptor 4 (TLR4) / Myeloid Differentiation Primary Response 88 (MyD88) Axis

This compound has been found to exert its anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4)/Myeloid Differentiation Primary Response 88 (MyD88) signaling axis. frontiersin.orgfrontiersin.org This pathway is a key component of the innate immune system, and its activation leads to the production of pro-inflammatory cytokines.

Studies have shown that bixin can attenuate the expression of TLR4 and MyD88. frontiersin.orgresearchgate.netnih.gov In human cardiac muscle cells (H9C2) exposed to lipopolysaccharide (LPS), bixin treatment was able to reduce the protein expression of both TLR4 and MyD88. frontiersin.orgfrontiersin.org This inhibition of the TLR4/MyD88 axis is a significant part of the mechanism by which bixin reduces inflammatory responses. frontiersin.org The downstream effect of this inhibition is the suppression of the NF-κB pathway, leading to a decrease in the production of pro-inflammatory cytokines. frontiersin.orgfrontiersin.org

| Impact of this compound on the TLR4/MyD88 Axis |

| Effect |

| Attenuated expression of TLR4 and MyD88 |

| Reduced protein expression of TLR4 and MyD88 |

| Inhibition of the TLR4/MyD88/NF-κB pathway |

Thioredoxin-Interacting Protein (TXNIP) / NOD-like Receptor Protein 3 (NLRP3) Inflammasome Mechanisms

The Thioredoxin-Interacting Protein (TXNIP)/NOD-like Receptor Protein 3 (NLRP3) inflammasome pathway is another critical target of this compound in the modulation of inflammation. frontiersin.orgfrontiersin.org The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18. frontiersin.org

Bixin has been shown to down-regulate the protein and gene expression of key components of this pathway, including TXNIP, NLRP3, ASC, caspase-1, IL-1β, and IL-18. frontiersin.org In a model of experimental autoimmune encephalomyelitis, bixin was found to suppress the activity of the TXNIP/NLRP3 inflammasome. frontiersin.orgnih.gov This suppression is thought to be a key mechanism behind bixin's ability to reduce neuroinflammation. frontiersin.orgcrimsonpublishers.com The activation of the NLRP3 inflammasome is closely linked to oxidative stress, and bixin's ability to scavenge reactive oxygen species (ROS) may contribute to its inhibitory effect on this pathway. frontiersin.orgnih.gov

| Modulation of the TXNIP/NLRP3 Inflammasome by this compound |

| Effect |

| Down-regulation of TXNIP, NLRP3, ASC, caspase-1, IL-1β, and IL-18 |

| Suppression of TXNIP/NLRP3 inflammasome activity |

| Reduction of neuroinflammation |

Impact on Epithelial-Mesenchymal Transition (EMT) Processes in Vitro

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic features and acquire a mesenchymal phenotype. This process is involved in various physiological and pathological conditions, including fibrosis and cancer metastasis. In vitro studies have demonstrated that this compound can inhibit EMT.

Specifically, bixin treatment has been shown to inhibit the development of EMT mediated by transforming growth factor-beta (TGF-β) signaling. nih.gov In human breast cancer cells (MCF-7), another natural compound, beta-elemene, was found to block the phenotypic changes and the increased migration and invasion associated with TGF-β1-induced EMT. plos.org Similarly, other natural compounds like baicalin and baicalein have been shown to inhibit TGF-β1-mediated EMT in human breast epithelial cells. nih.gov These findings suggest that the inhibition of EMT could be a significant aspect of this compound's bioactivity, although more direct research on this compound's effects on EMT is warranted.

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components. Their activity is crucial in tissue remodeling, but their dysregulation can contribute to various pathological processes, including inflammation and cancer.

While direct studies on this compound's inhibition of specific MMPs are limited in the provided context, the regulation of MMPs is a known aspect of inflammatory processes. For instance, in liver fibrosis, an imbalance between fibrogenesis and the activity of fibrolytic MMPs can lead to excessive scar formation. plos.org Some studies have explored the effects of broad-spectrum MMP inhibitors, which have shown to reduce inflammation and liver injury. plos.org Given that this compound modulates inflammatory pathways that can influence MMP expression, it is plausible that it may also have an indirect effect on MMP activity. However, more specific research is needed to elucidate the direct inhibitory effects of this compound on various MMPs.

Investigations into Other Cellular and Molecular Interactions

Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity (PPARγ, PPARα)

This compound has been identified as a dual agonist for both Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Peroxisome Proliferator-Activated Receptor-alpha (PPARα), which are ligand-activated transcription factors crucial for regulating lipid and carbohydrate metabolism. researchgate.netdovepress.com In vitro studies, such as luciferase reporter assays using GAL4-PPAR chimera proteins, have demonstrated that bixin can activate both PPAR subtypes. researchgate.netnih.gov

The activation of PPARγ by bixin has been observed in various cell models. dovepress.comresearchgate.net For instance, in U2OS cells engineered to express PPARγ2, bixin was shown to induce PPARγ-mediated gene expression in a concentration-dependent manner. nih.gov Similarly, studies on leukemia K562 cells showed that bixin's antiproliferative effects were associated with the upregulation of PPARγ expression. capes.gov.brresearchgate.net The activation of PPARγ is significant as it is a primary regulator of adipocyte differentiation and is involved in modulating the expression of genes for lipid storage and insulin sensitivity. dovepress.comnih.govresearchgate.net

This compound also functions as a potent activator of PPARα. researchgate.net This activity was confirmed through luciferase reporter assays with both GAL4/PPARα chimeric systems and full-length PPARα systems. researchgate.net In PPARα-expressing HepG2 hepatocytes, treatment with bixin led to an increased expression of PPARα target genes that are involved in fatty acid oxidation. researchgate.netdovepress.com PPARα is a key regulator of lipid metabolism, and its activation is known to induce fatty acid oxidation in the liver. researchgate.netebi.ac.uk The dual agonist activity of this compound on both PPARγ and PPARα highlights its potential role in modulating metabolic pathways. researchgate.net

Table 1: Summary of this compound's PPAR Agonist Activity in In Vitro Models

| PPAR Subtype | Cell Model | Assay Method | Observed Effect | Reference |

|---|---|---|---|---|

| PPARγ | 3T3-L1 adipocytes | Luciferase reporter assay | Activation of PPARγ | nih.gov |

| PPARγ | U2OS cells (PPARγ2) | Reporter gene assay | Concentration-dependent activation of PPARγ-mediated transcription | nih.gov |

| PPARγ | K562 cells | Gene expression analysis | Upregulated PPARγ expression | capes.gov.br |

| PPARα | HepG2 hepatocytes | Luciferase reporter assay; Gene expression analysis | Activation of PPARα; Induced mRNA expression of PPARα target genes | researchgate.netdovepress.com |

Regulation of Adipogenesis-Related Gene Expression in In Vitro Cellular Models

This compound has been shown to modulate the expression of genes integral to adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. nih.govmdpi.come-enm.org This regulation is primarily mediated through its activity as a PPARγ agonist. nih.gov In vitro studies using the 3T3-L1 adipocyte cell line are central to these findings. nih.gov

Treatment of differentiated 3T3-L1 adipocytes with this compound leads to the induced mRNA expression of several PPARγ target genes. nih.gov These include adipocyte-specific fatty acid-binding protein (aP2, also known as FABP4), lipoprotein lipase (LPL), and adiponectin. dovepress.comnih.gov The upregulation of these genes is significant: aP2 is involved in intracellular fatty acid transport, LPL is crucial for hydrolyzing triglycerides from lipoproteins, and adiponectin is a key hormone that influences insulin sensitivity and inflammation. mdpi.com By enhancing the expression of these genes, this compound was also found to increase insulin-dependent glucose uptake in 3T3-L1 adipocytes. dovepress.comnih.gov These findings suggest that this compound can regulate lipid metabolism and enhance insulin sensitivity at the cellular level by modulating the transcriptional program of adipogenesis. nih.govsemanticscholar.org

Table 2: Effect of this compound on Adipogenesis-Related Gene Expression in 3T3-L1 Adipocytes

| Target Gene | Gene Function | Effect of this compound Treatment | Reference |

|---|---|---|---|

| aP2 (FABP4) | Intracellular fatty acid transport | Induced mRNA expression | dovepress.comnih.gov |

| LPL | Lipoprotein lipase, hydrolyzes triglycerides | Induced mRNA expression | dovepress.comnih.gov |

| Adiponectin | Hormone regulating glucose levels and fatty acid breakdown | Induced mRNA expression | dovepress.comnih.gov |

Molecular Binding and Interaction with Biomolecules (e.g., Whey Proteins)

Research has demonstrated that this compound can engage in molecular binding with various biomolecules, most notably with major whey proteins such as β-lactoglobulin (β-Lg), α-lactalbumin (α-La), and bovine serum albumin (BSA). researchgate.netacs.org Spectroscopic and calorimetric studies have shown that the binding of bixin to these proteins at a pH of 7.4 is a spontaneous complexation process. researchgate.netacs.orgisnff-jfb.com

The primary driving force behind this interaction is hydrophobic interactions between the carotenoid and hydrophobic regions within the protein structure. researchgate.netisnff-jfb.com The binding affinity is influenced by environmental conditions; for example, the complexation is more favorable at lower temperatures and higher ionic strengths. researchgate.net Thermodynamic analysis revealed that at lower temperatures, the binding is an entropy-driven process, which transitions to an enthalpy-driven process at higher temperatures. researchgate.net